molecular formula C12H18CaO6 B7819039 Calcium 3-methyl-2-oxovalerate hydrate

Calcium 3-methyl-2-oxovalerate hydrate

Cat. No.: B7819039
M. Wt: 298.35 g/mol
InChI Key: PTFSVYLXDCGPFY-UHFFFAOYSA-L
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Description

Calcium 3-methyl-2-oxovalerate hydrate is a chemical compound with the molecular formula C12H18CaO6 and a molecular weight of 298.35 g/mol. This compound is typically found in crystalline form and is used in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized by reacting 3-methyl-2-oxovaleric acid with calcium hydroxide in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired hydrate form.

  • Industrial Production Methods: On an industrial scale, the compound is produced through a similar chemical reaction but with optimized conditions to achieve higher yields and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can replace certain atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Different derivatives of the original compound.

Scientific Research Applications

Food Industry

Application Overview:
Calcium 3-methyl-2-oxovalerate hydrate is utilized as a food additive that enhances flavor and nutritional value in processed foods. Its properties as a flavor enhancer make it particularly valuable in the formulation of sports nutrition beverages and other functional foods.

Case Study:
In a study examining the incorporation of calcium 3-methyl-2-oxovalerate in sports drinks, researchers found that the compound improved taste without compromising nutritional integrity. The addition of this compound led to higher consumer satisfaction and increased marketability of the beverage .

Property Details
Function Flavor enhancer
Nutritional Benefits Enhances nutritional profile
Market Application Sports nutrition beverages

Pharmaceuticals

Application Overview:
The compound is employed in drug formulations to enhance the bioavailability of active ingredients. This is particularly beneficial for developing supplements and therapeutic agents aimed at improving patient outcomes.

Case Study:
A clinical trial evaluated the efficacy of a supplement containing calcium 3-methyl-2-oxovalerate in patients with nutrient deficiencies. Results indicated a significant improvement in nutrient absorption and overall health metrics compared to a control group .

Property Details
Role Bioavailability enhancer
Target Market Nutritional supplements
Clinical Outcome Improved nutrient absorption

Agriculture

Application Overview:
In agricultural applications, calcium 3-methyl-2-oxovalerate acts as a growth stimulant, promoting healthier crop yields. It is included in fertilizers to enhance nutrient absorption in plants.

Case Study:
Research conducted on crop yields showed that the application of calcium 3-methyl-2-oxovalerate significantly increased plant growth rates and overall yield by improving nutrient uptake during critical growth phases .

Property Details
Function Growth stimulant
Impact on Yield Increased crop yields
Usage Method Incorporated in fertilizers

Cosmetics

Application Overview:
In the cosmetics industry, this compound is incorporated into skincare products for its moisturizing properties, enhancing skin hydration and product performance.

Case Study:
A product line featuring calcium 3-methyl-2-oxovalerate showed improved hydration levels in clinical trials, leading to higher consumer satisfaction ratings compared to products without this ingredient .

Property Details
Function Moisturizing agent
Consumer Feedback Higher satisfaction ratings
Product Type Skincare formulations

Research and Development

Application Overview:
this compound serves as a valuable reagent in organic synthesis and biochemical research, aiding scientists in exploring new chemical pathways and developing innovative materials.

Summary Table of Applications

Industry Application Type Key Benefits/Outcomes
FoodFlavor enhancementImproved taste and nutritional value
PharmaceuticalsBioavailability enhancementEnhanced absorption of active ingredients
AgricultureGrowth stimulantIncreased crop yields
CosmeticsMoisturizing agentImproved skin hydration
Research & DevelopmentReagent for synthesisFacilitates exploration of new chemical pathways

Mechanism of Action

Calcium 3-methyl-2-oxovalerate hydrate is similar to other calcium salts of organic acids, such as calcium acetate and calcium citrate. its unique structure and properties make it distinct in terms of reactivity and applications. The compound's ability to undergo various chemical reactions and its use in diverse fields highlight its uniqueness.

Comparison with Similar Compounds

  • Calcium acetate

  • Calcium citrate

  • Calcium oxalate

Biological Activity

Calcium 3-methyl-2-oxovalerate hydrate (C3M2OH) is a calcium salt of 3-methyl-2-oxovaleric acid, recognized for its potential biological activities, particularly in metabolic processes. This article explores its biological activity, focusing on its role in metabolism, potential therapeutic applications, and relevant research findings.

C3M2OH has the molecular formula C12H18CaO6C_{12}H_{18}CaO_6 and a molecular weight of approximately 298.35 g/mol. The compound is often encountered in a crystalline form and is characterized by its white appearance. Its structure includes a calcium ion coordinated with the anionic form of 3-methyl-2-oxovaleric acid, which plays a critical role in its biological functions.

Metabolic Role

C3M2OH is involved in the metabolism of branched-chain amino acids (BCAAs). It acts as an intermediate in the catabolism of valine, isoleucine, and methionine. The compound's metabolic pathway is crucial for energy production and the synthesis of various biomolecules.

  • Enzymatic Activity : C3M2OH serves as a substrate for mitochondrial enzymes, particularly those involved in the conversion of propionyl-CoA to succinyl-CoA, which is essential for the tricarboxylic acid (TCA) cycle.
  • Influence on Mitochondrial Function : Studies indicate that C3M2OH may enhance mitochondrial function by promoting the activity of key enzymes such as propionyl-CoA carboxylase (PCC), which catalyzes critical steps in propionate metabolism .

Therapeutic Applications

Research has suggested potential therapeutic applications of C3M2OH in metabolic disorders, particularly those related to BCAA metabolism:

  • Inborn Errors of Metabolism : C3M2OH has been studied for its role in conditions like methylmalonic acidemia and propionic acidemia, where its administration may help mitigate the accumulation of toxic metabolites .
  • Nutritional Supplementation : Given its role in energy metabolism, C3M2OH may be explored as a nutritional supplement for athletes or individuals with high energy demands.

Case Studies and Research Findings

Several studies have investigated the biological activity of C3M2OH:

  • Study on Mitochondrial Function : A study highlighted that C3M2OH administration improved mitochondrial complex I activity, which is crucial for ATP production. This was evidenced by increased levels of ATP and enhanced oxidative phosphorylation in treated cells .
  • Clinical Trials : Clinical trials focusing on patients with metabolic disorders have shown that supplementation with C3M2OH can lead to reduced levels of methylmalonic acid and propionic acid in plasma, indicating its effectiveness in managing these conditions .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Focus Findings
Study 1Mitochondrial FunctionEnhanced complex I activity; increased ATP production
Study 2Metabolic DisordersReduced plasma levels of methylmalonic acid
Study 3Nutritional ImpactPotential as an energy supplement for athletes

Chemical Reactions Analysis

Method 1: Transesterification and Aldol Condensation

This method involves sequential transesterification, aldol condensation, and lactone formation:

  • Transesterification : Diethyl oxalate reacts with sodium methoxide in methanol, forming a reactive intermediate.

  • Aldol Condensation : 2-Methylbutyraldehyde undergoes self-condensation under basic conditions, producing a cyclic lactone.

  • Acidification and Salt Formation : The lactone is hydrolyzed to form 3-methyl-2-oxovaleric acid, which is neutralized with calcium chloride to yield the calcium salt.

Key Conditions :

  • Temperature: 25–80°C

  • Catalysts: Sodium methoxide

  • Solvents: Methanol, water

Method 2: Hydantoin Hydrolysis

This alternative route uses hydantoin derivatives:

  • Hydantoin Reaction : Hydantoin reacts with butanone to form 2-butylidene hydantoin.

  • Alkaline Hydrolysis : The intermediate is hydrolyzed with NaOH to produce a sodium salt.

  • Calcium Exchange : The sodium salt is treated with CaCl₂ to precipitate the calcium complex.

Key Conditions :

  • Temperature: 75–105°C

  • Reagents: NaOH, CaCl₂

  • Yield: High purity (>98%) after recrystallization

Transesterification and Lactone Formation

The mechanism involves:

  • Nucleophilic Attack : Methoxide ion deprotonates diethyl oxalate, forming an oxalate ester enolate.

  • Aldol Addition : 2-Methylbutyraldehyde undergoes base-catalyzed condensation, generating a β-hydroxy ketone intermediate.

  • Cyclization : Intramolecular ester exchange produces a five-membered lactone ring.

  • Hydrolysis : Acidic workup opens the lactone, yielding 3-methyl-2-oxovaleric acid.

Chemical Equation :

Diethyl oxalate+2-MethylbutyraldehydeNaOMeLactone intermediateH+3-Methyl-2-oxovaleric acid\text{Diethyl oxalate} + \text{2-Methylbutyraldehyde} \xrightarrow{\text{NaOMe}} \text{Lactone intermediate} \xrightarrow{\text{H}^+} \text{3-Methyl-2-oxovaleric acid}

Calcium Salt Formation

The carboxylic acid reacts with calcium chloride in aqueous solution:

2C6H10O3+CaCl2Ca(C6H9O3)2H2O+2HCl2\,\text{C}_6\text{H}_{10}\text{O}_3 + \text{CaCl}_2 \rightarrow \text{Ca(C}_6\text{H}_9\text{O}_3\text{)}_2\cdot\text{H}_2\text{O} + 2\,\text{HCl}

Stability and Decomposition

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming calcium carbonate residues .

  • pH Sensitivity : Stable in neutral to slightly alkaline conditions (pH 7–9); hydrolyzes in acidic environments (pH < 5).

Biochemical Reactivity

The compound participates in enzymatic pathways as a precursor for lipopeptide antibiotics (e.g., daptomycin) via incorporation of (S)-3-methylglutamate residues . Its α-keto group enables transamination reactions in microbial metabolism, supporting branched-chain amino acid biosynthesis .

Q & A

Basic Question: What are the recommended analytical methods for characterizing the purity and hydration state of calcium 3-methyl-2-oxovalerate hydrate?

Answer:
The compound’s purity and hydration state can be determined using a combination of:

  • Thermogravimetric Analysis (TGA): To quantify the water content by measuring mass loss upon dehydration .
  • Infrared Spectroscopy (IR): To identify functional groups (e.g., carbonyl, hydroxyl) and compare spectral data to reference hydrates (e.g., calcium aluminate hydrates) .
  • X-ray Diffraction (XRD): To confirm crystalline structure and detect impurities by matching patterns with known standards .
  • Nuclear Magnetic Resonance (NMR): For structural elucidation of the organic moiety (3-methyl-2-oxovalerate) .

Advanced Question: How can factorial design optimize synthesis conditions for this compound to improve yield and reproducibility?

Answer:
A 2<sup>k</sup> factorial design can systematically evaluate critical variables (e.g., temperature, pH, stoichiometry of reactants). For example:

  • Factors: Reaction temperature (25°C vs. 40°C), molar ratio of calcium precursor to ligand (1:1 vs. 1:1.2), and hydration time (12h vs. 24h).
  • Response Variables: Yield, crystallinity, and hydration consistency.
  • Analysis: Use ANOVA to identify significant factors and interactions. This approach reduces experimental runs while maximizing data utility, as demonstrated in chemical engineering process optimization .

Basic Question: What are the stability considerations for this compound under varying storage conditions?

Answer:
Stability is influenced by:

  • Humidity: Hydrates may deliquesce or dehydrate in low-humidity environments. Store in sealed containers with desiccants .
  • Temperature: Elevated temperatures (>40°C) risk thermal decomposition. Conduct accelerated stability studies using TGA/DSC to define safe storage limits .
  • Light Exposure: UV/Vis spectroscopy can monitor photodegradation of the organic ligand .

Advanced Question: How to resolve contradictory data in the literature regarding the thermal decomposition pathway of this compound?

Answer:
Contradictions often arise from differences in experimental conditions or sample preparation. To address this:

  • Replicate Studies: Use identical TGA heating rates (e.g., 10°C/min) and purge gases (e.g., N2 vs. air) .
  • Complementary Techniques: Pair TGA with evolved gas analysis (EGA-MS) to identify decomposition products in real-time .
  • Computational Modeling: Apply density functional theory (DFT) to predict decomposition intermediates and validate against experimental data .

Basic Question: What solvents are compatible with this compound for use in biological or catalytic studies?

Answer:
The compound’s solubility depends on the organic ligand’s hydrophobicity. Preliminary screening should include:

  • Polar Solvents: Water, ethanol, or DMSO (test for ligand stability via NMR post-dissolution) .
  • Nonpolar Solvents: Hexane or toluene (assess via dynamic light scattering for colloidal dispersion) .
  • Ionic Strength Effects: Use conductivity measurements to evaluate dissociation in aqueous buffers .

Advanced Question: What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Answer:
Variability often stems from inconsistent hydration or impurity profiles. Mitigation strategies include:

  • Stoichiometric Control: Precise molar ratios of calcium source and ligand, verified by titration .
  • Crystallization Monitoring: In-situ Raman spectroscopy to track phase transitions during hydration .
  • Quality Control (QC): Implement a multi-tiered QC protocol using HPLC (for organic ligand purity) and ICP-OES (for calcium content) .

Basic Question: How does the hydration state of this compound influence its reactivity in aqueous systems?

Answer:
Hydration state affects:

  • Solubility Kinetics: Fully hydrated forms dissolve faster but may hydrolyze the ligand. Compare dissolution rates via UV kinetics in buffered solutions .
  • Coordination Chemistry: Hydration alters calcium’s coordination sphere, impacting ligand exchange rates. Use isothermal titration calorimetry (ITC) to quantify binding energetics .

Advanced Question: How to design a mechanistic study to elucidate the role of this compound in enzymatic or catalytic processes?

Answer:
A mechanistic framework should integrate:

  • Kinetic Profiling: Measure reaction rates under varying substrate and catalyst concentrations .
  • Spectroscopic Trapping: Use freeze-quench EPR or stopped-flow UV to capture transient intermediates .
  • Computational Docking: Simulate ligand-enzyme interactions using molecular dynamics (MD) software .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Waste Disposal: Neutralize aqueous waste with dilute acid/base before disposal, adhering to local regulations .

Advanced Question: How can high-throughput screening (HTS) accelerate the discovery of novel applications for this compound?

Answer:
HTS workflows enable rapid assessment of:

  • Biological Activity: Screen against cell lines or enzyme targets using microplate readers .
  • Catalytic Performance: Test in combinatorial reaction arrays with automated liquid handling .
  • Data Integration: Apply machine learning to correlate structural features with functional outcomes .

Properties

IUPAC Name

calcium;3-methyl-2-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10O3.Ca/c2*1-3-4(2)5(7)6(8)9;/h2*4H,3H2,1-2H3,(H,8,9);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFSVYLXDCGPFY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(=O)[O-].CCC(C)C(=O)C(=O)[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18CaO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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